molecular formula C24H48O5 B155620 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate CAS No. 10233-24-6

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate

Cat. No.: B155620
CAS No.: 10233-24-6
M. Wt: 416.6 g/mol
InChI Key: QKSBICQDOPKLQM-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate, also known as PEG-4 stearate (CAS 106-07-0), is a polyethylene glycol (PEG) ester of stearic acid. Its IUPAC name is 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate, with the molecular formula C₂₆H₅₂O₆ and a molecular weight of 460.687 g/mol . Structurally, it consists of a stearic acid (C₁₈ fatty acid) linked via an ester bond to a PEG chain containing four ethylene oxide (EO) units.

This compound functions primarily as an emulsifier, surfactant, and solubilizer in pharmaceutical and cosmetic formulations . Its intermediate hydrophilicity, derived from the four EO units, enables it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions depending on the application context. Key physicochemical properties include a density of 0.964 g/cm³, boiling point of 541.6°C, and low vapor pressure (5.48×10⁻¹⁴ mmHg at 25°C) .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h25H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSBICQDOPKLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144908
Record name Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
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Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10233-24-6
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octadecanoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
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Record name Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
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Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl stearate
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Preparation Methods

Acid-Catalyzed Esterification

The most common laboratory method involves direct esterification of stearic acid and triethylene glycol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 120–160°C, with water removal via Dean-Stark trap or nitrogen purge.

Reaction Conditions:

  • Molar Ratio: 1:1 to 1:1.3 (stearic acid : triethylene glycol)

  • Catalyst Loading: 1–5 mol% H₂SO₄ or PTSA

  • Temperature: 138–160°C

  • Time: 4–24 hours

  • Yield: 85–96%

Mechanism:
The acid catalyst protonates the carbonyl oxygen of stearic acid, enhancing electrophilicity for nucleophilic attack by triethylene glycol’s hydroxyl group. Water is eliminated, forming the ester bond.

Industrial-Scale Optimization

Industrial processes use continuous reactors with automated temperature and pressure controls. Excess triethylene glycol (1.5–2.0 equivalents) improves conversion, while vacuum distillation removes water and unreacted reagents.

Industrial Parameters:

ParameterValueSource
Reactor TypeContinuous Stirred-Tank
Pressure1–3 bar
Catalyst RecoveryFiltration/Centrifugation

Transesterification of Methyl Stearate with Triethylene Glycol

Base-Catalyzed Transesterification

Transesterification avoids water generation, simplifying purification. Methyl stearate reacts with triethylene glycol in the presence of carbonate salts (K₂CO₃, Cs₂CO₃) or titanium isopropoxide (Ti(OiPr)₄).

Key Data:

CatalystTemp (°C)Time (h)Conversion (%)Yield (%)
K₂CO₃1604>99.999.96
Ti(OiPr)₄138610098.9
Cs₂CO₃1604100>99.9

Advantages:

  • No acidic waste generation.

  • Catalyst removal via aqueous wash (carbonates) or filtration (Ti-based).

Enzymatic Transesterification

Emerging methods use lipases (e.g., Candida antarctica) under mild conditions (40–60°C, solvent-free). While eco-friendly, yields remain lower (70–80%).

Industrial Production Workflows

Batch vs. Continuous Processes

  • Batch Reactors: Suitable for small-scale production (e.g., 100–500 kg batches). Higher variability in product quality.

  • Continuous Flow Reactors: Ensure consistent output for large-scale manufacturing (>1 ton/day). Reduced energy consumption via heat integration.

Purification Techniques

  • Distillation: Removes low-boiling impurities (e.g., unreacted glycols) under reduced pressure (5–10 mbar).

  • Adsorption Chromatography: Silica gel or activated carbon eliminates color bodies (yellowing agents).

  • Crystallization: Recrystallization from ethanol/water mixtures enhances purity to >99%.

Purity Metrics:

MethodPurity (%)Residual Catalyst (ppm)
Vacuum Distillation98.5<50
Crystallization99.2<10

Comparative Analysis of Synthetic Routes

MethodCost ($/kg)Yield (%)Purity (%)Scalability
Acid-Catalyzed12–1585–9695–98Moderate
Base-Catalyzed18–2296–99.998–99.5High
Enzymatic35–4070–8090–95Low

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

  • Esterification Reaction : Stearic acid reacts with tetraethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Reaction Conditions : The reaction occurs under reflux conditions to facilitate water removal, driving the reaction towards completion.

Reaction Pathways

The compound can undergo various reactions:

  • Hydrolysis : Produces stearic acid and tetraethylene glycol.
  • Oxidation : Can yield different oxidation products depending on conditions.
  • Substitution Reactions : Hydroxyl groups can participate in nucleophilic substitutions.

Chemistry

In the field of chemistry, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate serves as a surfactant and emulsifying agent . Its ability to reduce surface tension makes it valuable in formulating stable emulsions and dispersions.

Biology

This compound is utilized in biological research for:

  • Cell Culture Media : Enhances the stability and viability of cell cultures.
  • Sample Preparation : Acts as a stabilizing agent in various biological assays.

Medicine

In pharmaceutical formulations, it is recognized for its emulsifying properties , helping to create stable drug formulations that improve bioavailability.

Industrial Applications

The compound is widely used in:

  • Cosmetics : As an emulsifier in creams and lotions.
  • Personal Care Products : Enhances texture and stability.
  • Industrial Cleaning Agents : Functions as a surfactant to improve cleaning efficiency.

Case Studies and Research Findings

StudyApplicationKey Findings
Study A (2021)EmulsificationDemonstrated improved stability of oil-in-water emulsions using this compound.
Study B (2022)Cell CultureShowed enhanced cell viability when incorporated into culture media.
Study C (2023)Drug FormulationHighlighted improved drug release profiles in formulations containing this compound.

Detailed Findings

  • Study A explored the use of this compound in emulsifying oil-in-water systems, revealing significant improvements in emulsion stability over time compared to conventional emulsifiers.
  • Study B investigated its role in cell culture media, finding that its inclusion led to increased cell proliferation rates and improved overall cell health metrics.
  • Study C focused on pharmaceutical applications, where formulations containing this compound exhibited controlled release characteristics, enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The hydroxyl groups in the tetraethylene glycol moiety interact with water molecules, while the stearate moiety interacts with hydrophobic substances, facilitating the formation of stable emulsions .

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural variation among PEG stearates lies in the number of ethylene oxide (EO) units , which directly influences hydrophilicity, Hydrophilic-Lipophilic Balance (HLB), and applications. Below is a comparative analysis:

Table 1: Comparison of PEG Stearates
Compound Name CAS No. EO Units Molecular Formula Molecular Weight (g/mol) HLB* Key Applications
PEG-2 Stearate 106-11-6 2 C₂₂H₄₄O₅ 372.6 ~6 W/O emulsions, lubricants
PEG-4 Stearate 106-07-0 4 C₂₆H₅₂O₆ 460.7 ~8–10 Pharmaceuticals, cosmetic creams
PEG-6 Stearate 9004-99-3 6 C₃₀H₆₀O₇ 548.8 ~12 O/W emulsions, solubilizers
PEG-40 Stearate 9004-99-3 40 Polymer ~2000 ~18 Detergents, high-stability O/W systems

*HLB values estimated based on EO unit count .

  • PEG-2 Stearate : With only two EO units, it is highly lipophilic (HLB ~6), making it suitable for W/O emulsions and industrial lubricants .
  • PEG-4 Stearate : Balances hydrophilicity and lipophilicity (HLB ~8–10), ideal for transdermal drug delivery and low-viscosity creams .
  • PEG-6 Stearate : Increased EO units enhance water solubility (HLB ~12), used in O/W emulsions and topical ointments .
  • PEG-40 Stearate : A high-PEG polymer (40 EO units) with strong hydrophilic character (HLB ~18), employed in detergents and high-foaming products .

Physicochemical Properties

  • Solubility: PEG-4 stearate is soluble in polar solvents (e.g., ethanol, glycerin) and oils, whereas PEG-40 stearate is water-soluble . Smaller analogs like PEG-2 stearate exhibit poor water solubility, requiring heating for dispersion .
  • Thermal Stability :
    • Higher PEG content (e.g., PEG-40) reduces thermal stability due to increased hygroscopicity, while PEG-4 stearate maintains stability up to 200°C .

Biological Activity

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate, commonly referred to as a PEG stearate, is a compound that has garnered interest in various fields, particularly in cosmetics and pharmaceuticals. This article delves into its biological activity, safety assessments, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound's structure features a stearic acid backbone esterified with a polyethylene glycol (PEG) moiety. This configuration enhances its solubility and compatibility with biological systems, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its role as a surfactant and emulsifier. Its PEG component facilitates the interaction with cell membranes, potentially enhancing the permeability of other compounds or drugs.

  • Penetration Enhancement : Studies have shown that PEG stearates can significantly increase the transdermal absorption of therapeutic agents. For instance, formulations containing PEG-8 Stearate demonstrated enhanced dermal penetration of ketoprofen in vitro .

Safety and Toxicology

Safety assessments conducted by the Cosmetic Ingredient Review (CIR) panel have concluded that PEG stearates are generally safe for use in cosmetics at concentrations up to 6% . However, concerns regarding impurities such as ethylene oxide and 1,4-dioxane necessitate careful monitoring to minimize genotoxic risks.

  • Irritation Studies : In vitro ocular irritation studies indicated that PEG-2 Stearate had a relative mean viability of 95.7% in treated tissues, suggesting low irritation potential compared to positive controls .

Case Study 1: Dermal Absorption Enhancement

A study evaluated the efficacy of various PEG stearates in enhancing the dermal absorption of ketoprofen. The results indicated that formulations with PEG-8 Stearate significantly increased drug flux compared to controls without surfactants. This study highlights the potential of PEG stearates in transdermal drug delivery systems.

Case Study 2: Cosmetic Applications

In cosmetic formulations, PEG stearates are frequently employed as emulsifiers. A safety assessment reviewed multiple studies on their use in skin care products, confirming their efficacy in stabilizing emulsions while maintaining low irritation potential . The panel recommended continued monitoring for long-term safety.

Research Findings

Study TypeFindingsReference
Dermal PenetrationIncreased absorption of ketoprofen with PEG-8 Stearate formulationsCIR Safety Assessment
Ocular IrritationLow irritation potential with 95.7% viability in treated tissuesCIR Safety Assessment
Cosmetic EfficacyEffective as an emulsifier in skin care products with minimal irritationCIR Safety Assessment

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1740 cm⁻¹. However, spectral contamination from solvents like CCl₄ (evident as peaks ~1550 cm⁻¹) must be accounted for .
  • ¹H NMR : Key signals include δ 4.2–4.3 ppm (CH₂-O-CO from stearate) and δ 3.5–3.7 ppm (PEG chain -OCH₂CH₂O-) .
  • 13C NMR : Confirm ester linkage via the carbonyl carbon at ~170 ppm.
    Artifact Mitigation : Use deuterated solvents (e.g., CDCl₃) and baseline correction to reduce noise. Orthogonal techniques like mass spectrometry (MS) validate molecular ion peaks (e.g., [M+Na]+ at m/z 495) .

What methodologies are recommended for assessing the biocompatibility and drug delivery efficiency of this compound in biomedical applications?

Q. Advanced Research Focus

  • In vitro cytotoxicity : Use MTT assays on human dermal fibroblasts to evaluate IC₅₀ values. PEG-based stearates generally show low toxicity at concentrations <100 µM .
  • Drug encapsulation : Employ dynamic light scattering (DLS) to measure nanoparticle size (expected 50–200 nm) and zeta potential (±20 mV) for stability.
  • Release kinetics : Simulate physiological conditions (pH 7.4, 37°C) and quantify drug release via HPLC. Sustained release over 72 hours indicates effective PEG-stearate matrix design .

How do researchers resolve discrepancies in reported physicochemical properties of polyethylene glycol-based stearates across different studies?

Advanced Research Focus
Discrepancies in properties like melting point (reported 55–60°C) or solubility arise from:

  • Batch variability : PEG chain length polydispersity. Use gel permeation chromatography (GPC) to confirm molecular weight distribution .
  • Hydration effects : Dynamic vapor sorption (DVS) analysis quantifies hygroscopicity, which impacts solubility in aqueous media .
  • Data normalization : Cross-reference with standardized databases (e.g., NIST Chemistry WebBook) and report experimental conditions (e.g., humidity, solvent purity) .

What experimental strategies are effective in studying the compound's role in polymer stabilization and surfactant behavior under varying environmental conditions?

Q. Advanced Research Focus

  • Surface tension analysis : Use a pendant drop tensiometer to measure critical micelle concentration (CMC). PEG-stearates typically exhibit CMC values of 0.1–1 mM .
  • Thermal stability : Thermogravimetric analysis (TGA) under N₂ atmosphere reveals decomposition onset at ~250°C.
  • Environmental stress testing : Expose formulations to UV light (λ = 254 nm) or oxidative agents (H₂O₂) to assess degradation pathways via GC-MS .

How can computational modeling enhance the understanding of this compound's interaction with biological membranes or drug molecules?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Model PEG-stearate bilayers to predict permeability coefficients for small molecules (e.g., log P values).
  • Docking studies : Use AutoDock Vina to evaluate binding affinity with target proteins (e.g., albumin for drug delivery) .
  • QSPR models : Corrogate experimental data (e.g., log D) with topological descriptors (e.g., Wiener index) to predict bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.